1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Overview
Description
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- is a complex organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a 1H-indole-3-propanamide core, a methoxy-pyridinyl group, a cyclohexylmethyl group, and a nitrophenylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis and Rearrangements
1H-Indole-3-propanamide derivatives show notable synthetic versatility. For example, Khalafy, Setamdideh, and Dilmaghani (2002) demonstrated that certain isoxazolones, when reacted with triethylamine, yield both imidazo[1,2-a]pyridines and indoles, showcasing the compound's utility in creating diverse chemical structures (Khalafy, Setamdideh, & Dilmaghani, 2002).
Biological Activity
The compound has been identified as a potent mixed agonist for human formyl-peptide receptors (FPRs), which are significant in host defense and cellular dysfunction. Schepetkin et al. (2011) found that certain antagonists of gastrin-releasing peptide/neuromedin B receptors, including derivatives of 1H-Indole-3-propanamide, act as potent agonists for FPRs, suggesting their therapeutic potential (Schepetkin et al., 2011).
Conformational Studies
Horwell, Nichols, Ratcliffe, and Roberts (1994) utilized similar compounds to study peptide and peptoid conformation. They synthesized novel tryptophan analogues, which are structurally related to 1H-Indole-3-propanamide, for conformational analysis in peptides (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Antitumor Activity
The compound's derivatives have shown potential in cancer research. Nguyen et al. (1990) synthesized indole derivatives and evaluated their antitumor activity, highlighting the compound's role in the development of new antineoplastic agents (Nguyen et al., 1990).
Pharmaceutical Research
The compound has been mentioned in the context of pharmaceutical patents, indicating its relevance in drug development. Habernickel (2002) referred to pyridazino(4,5-b)indole-1-acetamide compounds in his analysis of the pharmaceutical market, reflecting the compound's significance in medicinal chemistry (Habernickel, 2002).
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- | |
CAS RN |
204067-01-6 | |
Record name | PD-176252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-176252 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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